N'-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide typically involves multiple steps, starting from the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N’-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The indole nucleus is known to interact with multiple receptors, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-1-(2-morpholin-4-yl-2-oxoethyl)-2-phenyl-1H-indole-6-carboxylic acid
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
N’-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholin-4-yl and pyridine-3-carbohydrazide moieties enhances its potential for diverse applications compared to other indole derivatives.
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(E)-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H21N5O3/c27-20(25-8-10-29-11-9-25)15-26-14-17(18-5-1-2-6-19(18)26)13-23-24-21(28)16-4-3-7-22-12-16/h1-7,12-14H,8-11,15H2,(H,24,28)/b23-13+ |
InChI Key |
PPFCKHUQCSFYGN-YDZHTSKRSA-N |
Isomeric SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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